molecular formula C3H2N4S B12575184 Thiazole, 5-azido- CAS No. 194099-99-5

Thiazole, 5-azido-

Cat. No.: B12575184
CAS No.: 194099-99-5
M. Wt: 126.14 g/mol
InChI Key: NMUCPIHHFNYKPT-UHFFFAOYSA-N
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Description

Thiazole, 5-azido- is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. The azido group is attached to the fifth carbon of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-bromo-thiazole with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of 5-chloro-thiazole and trimethylsilyl azide under similar conditions .

Industrial Production Methods

Industrial production of Thiazole, 5-azido- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Thiazole, 5-azido- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azido group.

    Trimethylsilyl Azide: An alternative azide source.

    Palladium Catalyst: Used in reduction reactions.

    Dimethylformamide (DMF): A common solvent for these reactions

Major Products Formed

Mechanism of Action

The mechanism of action of Thiazole, 5-azido- depends on its specific application. In medicinal chemistry, it can interact with biological targets such as enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways. The azido group can form covalent bonds with nucleophilic sites in proteins, altering their function . In materials science, the electronic properties of the thiazole ring contribute to the material’s overall behavior .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound without the azido group.

    5-Bromo-Thiazole: A precursor in the synthesis of Thiazole, 5-azido-.

    5-Chloro-Thiazole: Another precursor used in synthesis.

Uniqueness

Thiazole, 5-azido- is unique due to the presence of the azido group, which imparts distinct reactivity and biological activity. The azido group allows for specific chemical modifications and interactions that are not possible with other thiazole derivatives .

Properties

CAS No.

194099-99-5

Molecular Formula

C3H2N4S

Molecular Weight

126.14 g/mol

IUPAC Name

5-azido-1,3-thiazole

InChI

InChI=1S/C3H2N4S/c4-7-6-3-1-5-2-8-3/h1-2H

InChI Key

NMUCPIHHFNYKPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)N=[N+]=[N-]

Origin of Product

United States

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